molecular formula C15H12FN3O B6348206 4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 1354937-50-0

4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No. B6348206
CAS RN: 1354937-50-0
M. Wt: 269.27 g/mol
InChI Key: HJCDNUSMWWCJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, otherwise known as FMFP, is a small molecule that has been studied extensively for its potential applications in scientific research. FMFP has been studied for its ability to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. This molecule has been of great interest to researchers due to its potential to be used in a variety of applications, including drug discovery, drug development, and drug delivery.

Scientific Research Applications

FMFP has been studied for its potential to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. It has been used in drug discovery and development, as well as in drug delivery. In addition, FMFP has been studied for its potential to be used in cancer research, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential to be used in neurological research, as it has been shown to modulate the activity of certain neurotransmitters.

Mechanism of Action

The exact mechanism of action of FMFP is still not fully understood. However, it is believed that FMFP binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. These effects are thought to be responsible for the observed changes in protein and enzyme activity, as well as the inhibition of the growth of certain cancer cells.
Biochemical and Physiological Effects
FMFP has been shown to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. It has also been shown to inhibit the growth of certain cancer cells, as well as modulate the activity of certain neurotransmitters. In addition, FMFP has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The main advantage of FMFP is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it has been shown to be effective in modulating the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. However, there are some limitations to using FMFP in laboratory experiments, such as the fact that it is not very stable and can degrade quickly in certain conditions.

Future Directions

Future research on FMFP could focus on its potential applications in drug discovery and development, as well as its potential to be used in cancer research and neurological research. Additionally, further research could focus on its ability to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. Additionally, further research could focus on its potential to be used in drug delivery systems, as well as its potential to be used in other therapeutic applications. Additionally, further research could focus on the development of more stable and efficient synthesis methods for FMFP.

Synthesis Methods

FMFP has been synthesized using a variety of techniques, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. In the Suzuki reaction, FMFP is synthesized by reacting 2-fluorophenylboronic acid and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst. In the Stille reaction, FMFP is synthesized by reacting 2-fluorophenylstannane and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst. In the Sonogashira reaction, FMFP is synthesized by reacting 2-fluorophenylacetylene and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst.

properties

IUPAC Name

4-(2-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-9-6-7-14(20-9)13-8-12(18-15(17)19-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCDNUSMWWCJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

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